molecular formula C22H23N3OS B11359572 N-(2,3-dimethylphenyl)-2-((2-methyl-6-phenylpyrimidin-4-yl)thio)propanamide

N-(2,3-dimethylphenyl)-2-((2-methyl-6-phenylpyrimidin-4-yl)thio)propanamide

Cat. No.: B11359572
M. Wt: 377.5 g/mol
InChI Key: CNQJPSQEAGJNHA-UHFFFAOYSA-N
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Description

N-(2,3-DIMETHYLPHENYL)-2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]PROPANAMIDE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its complex structure, which includes a phenyl group, a pyrimidine ring, and a propanamide moiety.

Properties

Molecular Formula

C22H23N3OS

Molecular Weight

377.5 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylpropanamide

InChI

InChI=1S/C22H23N3OS/c1-14-9-8-12-19(15(14)2)25-22(26)16(3)27-21-13-20(23-17(4)24-21)18-10-6-5-7-11-18/h5-13,16H,1-4H3,(H,25,26)

InChI Key

CNQJPSQEAGJNHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(C)SC2=NC(=NC(=C2)C3=CC=CC=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIMETHYLPHENYL)-2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]PROPANAMIDE typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the phenyl group, and the final coupling with the propanamide moiety. Common synthetic routes may include:

    Formation of the Pyrimidine Ring: This step often involves the condensation of appropriate aldehydes or ketones with guanidine or its derivatives under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced through various methods such as Friedel-Crafts alkylation or acylation.

    Coupling with Propanamide Moiety: The final step involves the coupling of the pyrimidine derivative with the propanamide moiety using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIMETHYLPHENYL)-2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrimidine rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,3-DIMETHYLPHENYL)-2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]PROPANAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead molecule for the development of new drugs targeting specific enzymes or receptors.

    Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-(2,3-DIMETHYLPHENYL)-2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-DIMETHYLPHENYL)-2-[(2-METHYLPYRIMIDIN-4-YL)SULFANYL]PROPANAMIDE
  • N-(2,3-DIMETHYLPHENYL)-2-[(6-PHENYLPYRIMIDIN-4-YL)SULFANYL]PROPANAMIDE

Uniqueness

N-(2,3-DIMETHYLPHENYL)-2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]PROPANAMIDE is unique due to the presence of both the 2-methyl and 6-phenyl substituents on the pyrimidine ring, which may confer specific biological or chemical properties not found in similar compounds.

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